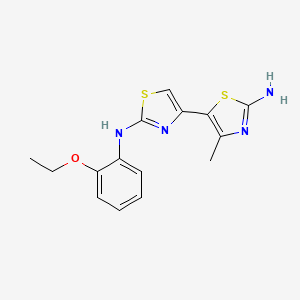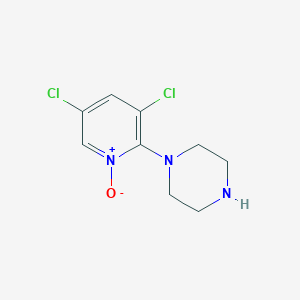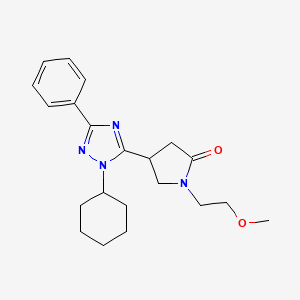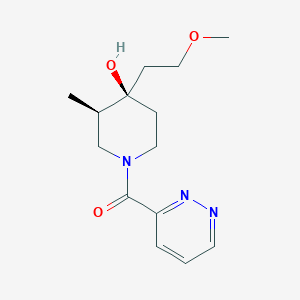![molecular formula C14H21ClN2OS B5646848 (3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5646848.png)
(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation, cyclization, and functionalization processes. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and mass spectroscopy. Quantum chemical calculations were employed to evaluate the formation and properties of the compound, indicating exothermic and spontaneous reactions at room temperature (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of synthesized compounds is analyzed using spectroscopic methods and theoretical calculations. For example, DFT and AIM studies on novel ethyl-4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate elucidated its structure and the existence of dimers through vibrational analysis and topological parameters (Singh et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of dimers and polymers with specific properties. For instance, the study on the reaction of thieno[2,3-b]pyridines with sodium hypochlorite presented a unique and stereoselective approach to synthesizing dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, showcasing innovative pathways for compound modification (Stroganova et al., 2019).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and molecular weight, can be deduced from their structural characteristics. For instance, highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit showed significant solubility in common organic solvents and exhibited strong fluorescence, indicating the importance of molecular structure in determining physical properties (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and electron affinity, are crucial for understanding the behavior of compounds under different conditions. For example, the synthesis and reactivity study of 6-substituted-2,4-dimethyl-3-pyridinols highlighted their antioxidant properties, showcasing their potential as chain-breaking antioxidants in organic chemistry (Wijtmans et al., 2004).
properties
IUPAC Name |
(3-chlorothiophen-2-yl)-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2OS/c1-9(2)10-7-17(8-12(10)16(3)4)14(18)13-11(15)5-6-19-13/h5-6,9-10,12H,7-8H2,1-4H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUYHGGIYRNDA-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)
![3-methyl-7-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(3H)-quinazolinone](/img/structure/B5646782.png)
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
![3-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5646788.png)


![(3R*,4S*)-1-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646825.png)

![N-(2-chloro-6-methylphenyl)-8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5646833.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B5646841.png)


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5646879.png)